molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B110684
CAS RN: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the empirical formula C6H6N2O3 . It is a solid substance . This compound is a metabolite of Tryptophan-niacin . It is derived from Cordyceps bassiana, a species of Cordyceps that has anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .


Molecular Structure Analysis

The molecular weight of this compound is 154.12 . The SMILES string representation of its structure is O=C1N©N=C(C(O)=O)C=C1 .


Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is 138.3-139.2 °C . The density is predicted to be 1.227±0.06 g/cm3 .

Scientific Research Applications

Anti-inflammatory Applications

MOPC has been identified to block AP-1-mediated luciferase activity, which implies an anti-inflammatory function. This could be significant in the treatment of chronic inflammatory diseases .

Antioxidant and Anticancer Activities

Extracted from Cordyceps bassiana, MOPC exhibits anti-oxidative and anti-cancer activities. This points to its potential use in oxidative stress-related disease treatment and cancer therapy .

Mechanism of Action

Target of Action

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” primarily targets the AP-1 mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .

Mode of Action

The compound interacts with its target by blocking the AP-1 mediated luciferase activity . This implies that it has an anti-inflammatory function, as AP-1 is involved in cellular processes such as differentiation, proliferation, and apoptosis .

Biochemical Pathways

The compound affects the AP-1 pathway, which plays a crucial role in the regulation of inflammatory responses . By blocking AP-1 activity, it can potentially modulate the downstream effects of this pathway, including the expression of pro-inflammatory genes .

Pharmacokinetics

The compound’s molecular weight (16716) and predicted properties such as melting point (1383-1392 °C), boiling point (3074±350 °C), and density (1227±006 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory function . By blocking AP-1 activity, it can potentially reduce the expression of pro-inflammatory genes and thus mitigate inflammatory responses .

Action Environment

Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344505
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

6375-89-9
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture obtained in Example 26 (˜2.5 g total) was dissolved in dichloromethane (30 mL). Oxalyl chloride (2 M in dichloromethane, 16.3 mL. 32.6 mmol) was added and the reaction was stirred for 30 min. The reaction was quenched with methanol, then diluted with dichloromethane and washed with water. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated, then chromatographed in 20-50% ethyl acetate in hexanes to yield the title product 1.55 g, 26% (2 steps).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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